Berotralstat, previously known as BCX7353, is a synthetic small-molecule compound classified as a plasma kallikrein inhibitor. [] It is a potent and highly selective inhibitor of human plasma kallikrein, a serine protease that plays a key role in the kallikrein-kinin system, responsible for the generation of bradykinin. [] In scientific research, berotralstat is employed to investigate the role of the kallikrein-kinin system in various physiological and pathological processes, including inflammation, blood pressure regulation, and angioedema.
While the specific molecular structure of berotralstat is not explicitly described in the provided papers, it is known to be a small-molecule compound. [] Its molecular structure was determined through structure-guided drug design strategies that leveraged information about the binding site of plasma kallikrein. [] Further analysis of the molecular structure would require access to detailed structural data and computational modeling studies.
Berotralstat exerts its effects by selectively inhibiting plasma kallikrein. [] Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, responsible for the generation of bradykinin. [] By binding to the active site of plasma kallikrein, berotralstat prevents the cleavage of high molecular weight kininogen, thereby inhibiting the formation of bradykinin. [] Bradykinin is a potent vasoactive peptide that mediates vasodilation, increased vascular permeability, and pain. [] The inhibition of bradykinin production by berotralstat reduces the severity and frequency of angioedema attacks, a condition characterized by recurrent episodes of swelling in various body parts. []
Berotralstat finds application in scientific research primarily for investigating the role of the kallikrein-kinin system in various physiological and pathological processes. [] Some specific areas of application include:
Investigating the pathogenesis of Hereditary Angioedema (HAE): Berotralstat is a valuable tool for studying the underlying mechanisms of HAE, a rare genetic disorder characterized by recurrent episodes of swelling. [] Its effectiveness in reducing HAE attacks highlights the central role of plasma kallikrein in this disease. []
Understanding the role of the kallikrein-kinin system in inflammation: By inhibiting plasma kallikrein, berotralstat allows researchers to explore the contribution of the kallikrein-kinin system to inflammatory responses in various disease models. [] This could lead to the development of novel therapeutic strategies targeting this system for inflammatory diseases.
Exploring the potential of plasma kallikrein inhibition in other diseases: The success of berotralstat in treating HAE has sparked interest in exploring its potential in other conditions where the kallikrein-kinin system is implicated. [] This includes cardiovascular diseases, pain disorders, and other inflammatory conditions.
Investigating its long-term safety and efficacy: While initial studies have shown promising results, further research is needed to fully understand the long-term safety and effectiveness of berotralstat in various patient populations. []
Exploring its potential in other diseases: Preclinical and clinical studies should investigate the potential therapeutic benefits of berotralstat in other conditions where the kallikrein-kinin system is involved. []
Optimizing its pharmacokinetic profile: Research focused on improving the absorption, distribution, metabolism, and excretion of berotralstat could enhance its therapeutic efficacy and reduce potential side effects. []
Developing combination therapies: Combining berotralstat with other therapeutic agents targeting different components of the kallikrein-kinin system or other relevant pathways could offer synergistic benefits in treating HAE and other diseases. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4